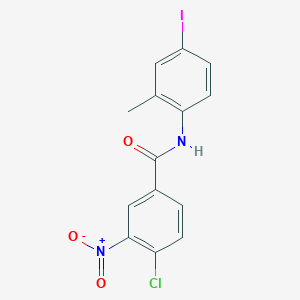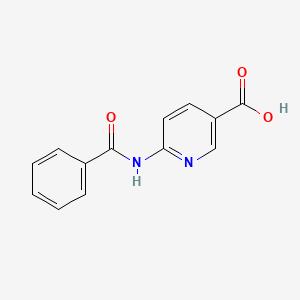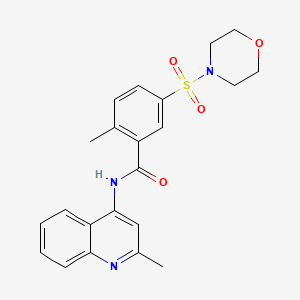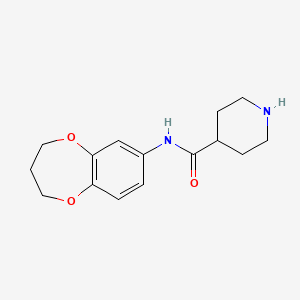
4-(2-Methylsulfonylanilino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylsulfonylanilino)butanoic acid, also known as MSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MSBA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, and it has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and physiology.
作用机制
The mechanism of action of 4-(2-Methylsulfonylanilino)butanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific sites on ion channels and transporters. This binding can either enhance or inhibit the activity of these proteins, leading to changes in ion transport and cellular signaling.
Biochemical and Physiological Effects
4-(2-Methylsulfonylanilino)butanoic acid has been found to have a number of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit chloride transport in epithelial cells, which can lead to decreased mucus production and improved lung function in patients with cystic fibrosis. In addition, 4-(2-Methylsulfonylanilino)butanoic acid has been found to modulate the activity of GABA receptors, leading to changes in neuronal excitability and neurotransmitter release.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Methylsulfonylanilino)butanoic acid in lab experiments is its ability to modulate ion channels and transporters in a specific and reversible manner. This allows researchers to study the function of these proteins in a controlled environment and to test the effects of various compounds on their activity. However, one limitation of using 4-(2-Methylsulfonylanilino)butanoic acid is that it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 4-(2-Methylsulfonylanilino)butanoic acid. One area of interest is the development of more specific and potent derivatives of the compound that can be used to target specific ion channels and transporters. Another area of interest is the use of 4-(2-Methylsulfonylanilino)butanoic acid as a tool for studying the role of ion channels and transporters in various diseases and physiological processes. Finally, there is potential for the development of 4-(2-Methylsulfonylanilino)butanoic acid-based therapeutics for the treatment of diseases such as cystic fibrosis and epilepsy.
合成方法
The synthesis of 4-(2-Methylsulfonylanilino)butanoic acid involves the reaction of 2-methylsulfonylaniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography.
科学研究应用
4-(2-Methylsulfonylanilino)butanoic acid has been extensively used in scientific research due to its ability to modulate a variety of ion channels and transporters. It has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is a key regulator of ion transport in epithelial cells. In addition, 4-(2-Methylsulfonylanilino)butanoic acid has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system.
属性
IUPAC Name |
4-(2-methylsulfonylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)10-6-3-2-5-9(10)12-8-4-7-11(13)14/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOYWEJNMSSUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylsulfonylanilino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


